molecular formula C6H5Cl3N2 B2770876 2,4,6-Trichlorobenzene-1,3-diamine CAS No. 3102-85-0

2,4,6-Trichlorobenzene-1,3-diamine

Cat. No.: B2770876
CAS No.: 3102-85-0
M. Wt: 211.47
InChI Key: XIYZGUDKXQSHCJ-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H5Cl3N2 It is a derivative of benzene, where three chlorine atoms and two amino groups are substituted at the 2, 4, and 6 positions, respectively

Scientific Research Applications

2,4,6-Trichlorobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

The safety information for 2,4,6-Trichlorobenzene-1,3-diamine indicates that it is dangerous . The hazard statements include H302, H312, H315, H318, H332, and H335 . It is recommended to avoid contact with skin and eyes, and not to breathe dust or ingest the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorobenzene-1,3-diamine typically involves the chlorination of benzene followed by amination. One common method includes the treatment of 1,3,5-trichlorobenzene with ammonia under specific conditions to introduce the amino groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled amination reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Comparison: While all these compounds share the trichlorobenzene core, 2,4,6-Trichlorobenzene-1,3-diamine is unique due to the presence of amino groups at the 1 and 3 positions. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific applications that other trichlorobenzenes may not be suitable for .

Properties

IUPAC Name

2,4,6-trichlorobenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYZGUDKXQSHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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